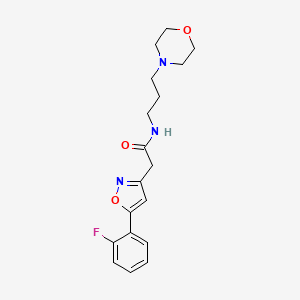

![molecular formula C14H9N5OS B2832464 N-(1H-吲唑-6-基)苯并[c][1,2,5]噻二唑-5-甲酰胺 CAS No. 1219903-33-9](/img/structure/B2832464.png)

N-(1H-吲唑-6-基)苯并[c][1,2,5]噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

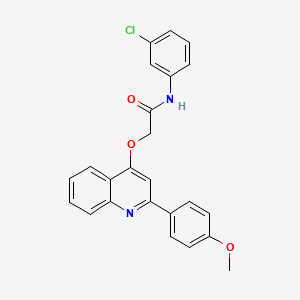

“N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound. It contains an indazole ring, which is a heterocyclic compound . The indazole ring is known for its broad range of chemical and biological properties and is a key component in many drugs . The compound also contains a benzo[c][1,2,5]thiadiazole moiety, which is often used in donor-acceptor systems for photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described . In this process, a ketimine species is formed first, followed by a Cu(OAc)2-catalyzed reaction to form the N–N bond . Another study reported the synthesis of a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide and phenyl urea derivatives as potent FLT3 inhibitors .Molecular Structure Analysis

The molecular structure of “N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is likely to be complex due to the presence of multiple rings and functional groups. The indazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . The benzo[c][1,2,5]thiadiazole moiety is a planar, aromatic system .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the indazole and benzo[c][1,2,5]thiadiazole moieties. For instance, the indazole ring can participate in various reactions due to its amphoteric nature . The benzo[c][1,2,5]thiadiazole moiety can participate in cross-coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” would be influenced by its molecular structure. For instance, the presence of the indazole ring could confer solubility in polar solvents . The compound’s melting point was reported to be between 255–257 °C .科学研究应用

抗菌活性

N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide 及其衍生物已显示出显着的抗菌特性。例如,从 N-(6-chlorobenzo[d]thiazol-2-yl) 肼基羧酰胺合成的新型衍生物对各种致病菌和真菌菌株(包括金黄色葡萄球菌、大肠杆菌和白色念珠菌)表现出中等至良好的抑制作用 (Gilani 等人,2011)。

抗癌特性

已合成含有噻二唑骨架和苯甲酰胺基团的化合物并对其抗癌活性进行了评估。一项研究表明,这些化合物,特别是 N-((5-(取代亚甲基氨基)-1,3,4-噻二唑-2-基)甲基)苯甲酰胺衍生物,对各种人类癌细胞系表现出有希望的抗癌活性,其中一些表现出与标准药物阿霉素相当的 GI50 值 (Tiwari 等人,2017)。

衍生物的合成和生物学研究

N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide 的各种衍生物的合成已得到广泛研究。这些衍生物已被表征并评估了其对不同菌株细菌和真菌的抗菌和抗真菌活性 (Patel、Patel 和 Shah,2015)。

抗菌剂的设计和合成

一项研究重点是设计和合成衍生自 2-氨基苯并噻唑核的新型席夫碱,该席夫碱表现出有希望的抗菌活性,特别是对金黄色葡萄球菌和枯草芽孢杆菌。还评估了这些化合物的细胞毒活性,表明它们作为抗菌剂的潜力 (Palkar 等人,2017)。

半导体聚合物的合成

苯并[d][1,2,3]噻二唑,N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide 的类似物,已被用于为各种应用创建有机半导体。它在与四噻吩的交替共聚物中的应用产生了高性能光电半导体,证明了其超越生物医学应用的多功能性 (Chen 等人,2016)。

未来方向

The future research directions could involve exploring the compound’s potential applications in various fields. For instance, its use as a potential visible-light organophotocatalyst could be investigated . Additionally, the development of novel synthetic routes and the optimization of existing ones could be another area of focus .

属性

IUPAC Name |

N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N5OS/c20-14(8-2-4-11-13(5-8)19-21-18-11)16-10-3-1-9-7-15-17-12(9)6-10/h1-7H,(H,15,17)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAZTMBEWVQUGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(=O)NC3=CC4=C(C=C3)C=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

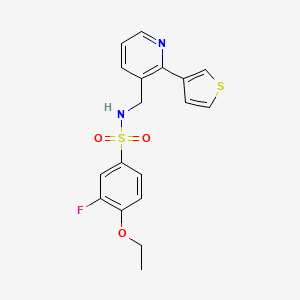

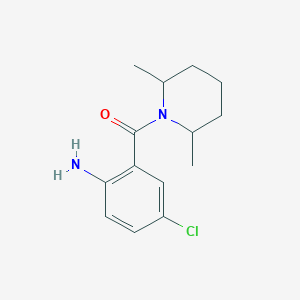

![(2-Chloropyridin-4-yl)-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]methanone](/img/structure/B2832381.png)

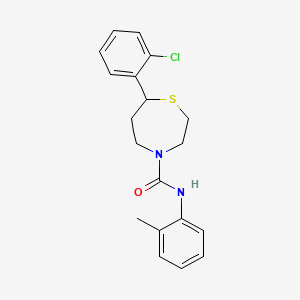

![N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2832383.png)

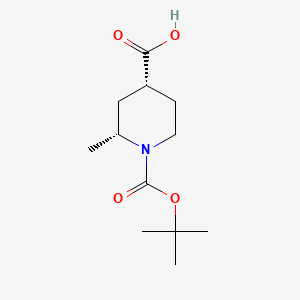

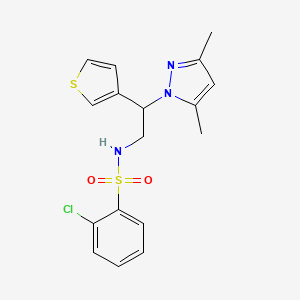

![7-fluoro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2832386.png)

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2832387.png)

![N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2832393.png)

![3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2832397.png)

![N-(3-methoxyphenyl)-2-({4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2832400.png)